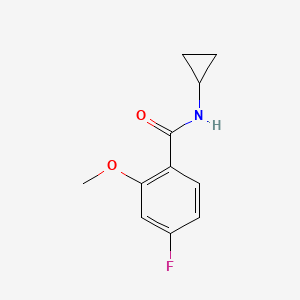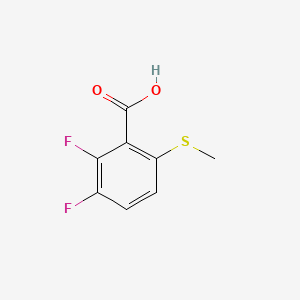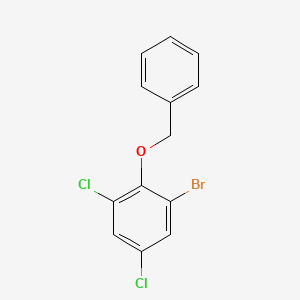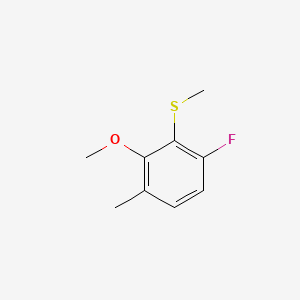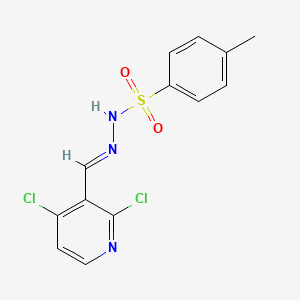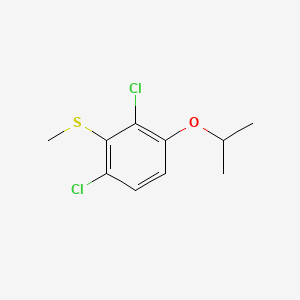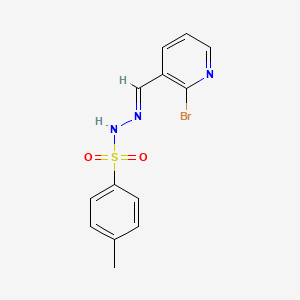
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. The molecular formula of a similar compound, (R,E)-N-((2-BROMOPYRIDIN-3-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE, is C10H13BrN2OS .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and more. For a similar compound, (R,E)-N-((2-BROMOPYRIDIN-3-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE, the molecular weight is 289.19 .Applications De Recherche Scientifique
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has been studied extensively in laboratory experiments as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer’s disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In diabetes research, this compound has been shown to reduce the levels of glucose in the blood, as well as improve insulin sensitivity. In Alzheimer’s research, this compound has been shown to reduce the levels of amyloid-beta in the brain and improve cognitive function.
Mécanisme D'action
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide acts as an inhibitor of several enzymes, including acetylcholinesterase, xanthine oxidase, and tyrosine kinase. By inhibiting these enzymes, this compound is able to reduce the levels of certain molecules in the body, such as amyloid-beta and glucose, which can lead to beneficial effects in the body. In addition, this compound has been shown to act as an antioxidant, reducing the levels of reactive oxygen species in the body, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In diabetes research, this compound has been shown to reduce the levels of glucose in the blood, as well as improve insulin sensitivity. In Alzheimer’s research, this compound has been shown to reduce the levels of amyloid-beta in the brain and improve cognitive function. In addition, this compound has been shown to act as an antioxidant, reducing the levels of reactive oxygen species in the body, which can lead to a reduction in inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several advantages for use in laboratory experiments. It is a highly reactive, water-soluble compound with a wide range of biological activities, making it an ideal candidate for laboratory studies. In addition, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory studies. However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively new compound, so there is limited information available on its safety and toxicity. In addition, this compound is a highly reactive compound, so it is important to handle it with care in order to avoid any potential risks.
Orientations Futures
Future research on N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide could include further studies on its potential therapeutic applications for various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, further research could focus on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Finally, further research could focus on the potential of this compound as a drug delivery system, as well as its potential applications in other areas, such as food and cosmetic products.
Méthodes De Synthèse
N'-((2-Bromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is synthesized through a two-step process. The first step involves the reaction of 2-bromopyridine with 4-methylbenzenesulfonohydrazide in an aqueous solution of sodium hydroxide. This reaction results in the formation of an intermediate product, this compound, which is then further purified and isolated. The second step of the synthesis involves the addition of a base, such as sodium hydroxide, to the intermediate product in order to produce the final product, this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-10-4-6-12(7-5-10)20(18,19)17-16-9-11-3-2-8-15-13(11)14/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUGSLQJJNKAJS-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

